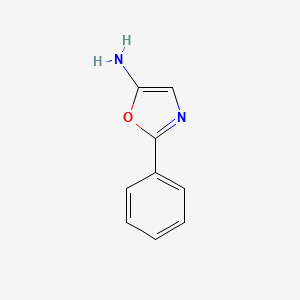

2-Phenyl-1,3-oxazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-phenyl-1,3-oxazol-5-amine |

InChI |

InChI=1S/C9H8N2O/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,10H2 |

InChI Key |

FVNFBJXRQWVSGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Phenyl 1,3 Oxazol 5 Amine

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring and Phenyl Moiety

The susceptibility of an aromatic ring to electrophilic attack is dependent on the nature of the groups attached to it. stackexchange.com In 2-Phenyl-1,3-oxazol-5-amine, both the oxazole and phenyl rings are potential sites for electrophilic substitution.

The oxazole ring itself is generally unreactive towards electrophiles due to its electron-deficient nature. pharmaguideline.com However, the presence of an electron-donating group, such as the 5-amino group, activates the ring for electrophilic assault. semanticscholar.org The order of reactivity for electrophilic substitution in the oxazole ring is typically C5 > C4 > C2. pharmaguideline.comwikipedia.org Given that the C5 position is already substituted, electrophilic attack is anticipated to occur preferentially at the C4 position. The amino group strongly activates this position through resonance, increasing its electron density and making it more attractive to electrophiles.

Table 1: Predicted Sites of Electrophilic Substitution on this compound

| Ring System | Position | Activating/Deactivating Group | Predicted Reactivity |

| Oxazole Ring | C4 | 5-Amino (strongly activating) | Highly favored site of attack |

| Oxazole Ring | C2 | Substituted with Phenyl | Less favored |

| Phenyl Moiety | ortho | Phenyl group (weakly activating) | Possible site of attack |

| Phenyl Moiety | para | Phenyl group (weakly activating) | Possible site of attack |

| Phenyl Moiety | meta | Phenyl group (weakly activating) | Not favored |

Nucleophilic Attack and Transformations of the 5-Amino Group

The exocyclic 5-amino group is a primary amine and thus possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This functionality is the primary site for reactions with a variety of electrophiles.

The 5-amino group of this compound readily undergoes acylation and sulfonylation reactions. These are standard transformations for primary amines, involving nucleophilic attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl center.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) yields the corresponding N-(2-phenyl-1,3-oxazol-5-yl)amides. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in a suitable solvent and in the presence of a base affords the corresponding sulfonamide derivatives. researchgate.net This reaction is a common method for the synthesis of biologically active sulfonamides.

Table 2: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Electrophile | Reagents and Conditions | General Product Structure |

| Acylation | Acetyl Chloride | Pyridine, Dichloromethane, RT | N-(2-phenyl-1,3-oxazol-5-yl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride | Pyridine, Dichloromethane, RT | N-(2-phenyl-1,3-oxazol-5-yl)benzenesulfonamide |

Alkylation can occur at two primary sites in this compound: the exocyclic 5-amino group and the endocyclic nitrogen at the 3-position of the oxazole ring.

N-Alkylation of the 5-Amino Group: The primary amino group can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino nitrogen attacks the electrophilic carbon of the alkyl halide. Depending on the stoichiometry and reaction conditions, mono-, di-, or even tri-alkylation (leading to a quaternary ammonium (B1175870) salt) at the 5-amino position is possible.

N-Alkylation of the Oxazole Ring (Quaternization): The pyridine-like nitrogen atom at the 3-position of the oxazole ring is also nucleophilic and can be alkylated by strong alkylating agents to form quaternary oxazolium salts. pharmaguideline.comsemanticscholar.org This reaction introduces a positive charge into the heterocyclic ring, significantly altering its electronic properties and reactivity. There is a potential for competition between alkylation at the 5-amino group and the ring nitrogen at the 3-position. The relative basicity and steric accessibility of these two nitrogen atoms will influence the reaction's regioselectivity.

Ring-Opening Reactions of the 1,3-Oxazole Core

Despite their aromatic character, oxazole rings are susceptible to ring-opening reactions under both hydrolytic and non-hydrolytic conditions, particularly when subjected to nucleophilic attack. pharmaguideline.comwikipedia.org This reactivity is a key feature of oxazole chemistry, allowing for their transformation into other chemical structures.

The 1,3-oxazole core can be cleaved by hydrolysis, a reaction that can be catalyzed by either acid or base. The mechanism typically involves the nucleophilic attack of water on one of the electrophilic carbon atoms of the ring, C2 or C5. clockss.org

Under acidic conditions, protonation of the ring nitrogen at the 3-position activates the ring towards nucleophilic attack. Water can then attack at the C2 or C5 position, leading to a tetrahedral intermediate which subsequently collapses, resulting in ring cleavage.

Under basic conditions, the hydroxide ion acts as the nucleophile. Studies on the hydrolysis of related oxazol-5-ones have shown that the reaction proceeds via nucleophilic attack at the carbonyl carbon (C5), leading to ring opening. researchgate.net For this compound, attack at the C2 or C5 positions by a hydroxide ion would initiate the ring-opening cascade. The presence of the phenyl group at C2 and the amino group at C5 will influence the relative electrophilicity of these positions and thus the preferred site of initial attack.

The oxazole ring can be opened by a variety of nucleophiles other than water. pharmaguideline.comnih.govresearchgate.net This process often leads to the formation of different heterocyclic systems or open-chain products. The reaction is initiated by the attack of a nucleophile at an electrophilic center of the oxazole ring, typically C2, C4, or C5.

For instance, reaction with nucleophiles like ammonia (B1221849) or primary amines can lead to a ring transformation where the oxazole is converted into an imidazole. pharmaguideline.com This proceeds through nucleophilic attack, ring cleavage to an intermediate, followed by intramolecular cyclization to form the more stable imidazole ring. Other nucleophiles, such as hydrazine or hydroxylamine, can also induce ring disruption, leading to a variety of products depending on the specific substrate and reaction conditions. nih.govbeilstein-journals.org The electron-donating 5-amino group in this compound would be expected to influence the regioselectivity of the initial nucleophilic attack and the subsequent rearrangement pathways.

Cycloaddition Reactions and Related Pericyclic Processes

The oxazole ring functions as an electron-deficient azadiene, making it well-suited for participation in inverse-electron-demand Diels-Alder reactions. clockss.org The reactivity is enhanced when electron-withdrawing groups are substituted on the oxazole ring, allowing for reactions with electron-rich or even simple olefins as dienophiles. clockss.org Conversely, the presence of a strong electron-donating substituent, such as the 5-amino group in this compound, can overcome the inherent electron-deficient nature of the azadiene system. This allows the compound to participate in normal-demand Diels-Alder reactions with electron-poor dienophiles. clockss.org

This dual reactivity makes this compound a versatile substrate in [4+2] cycloaddition reactions. wikipedia.orgmasterorganicchemistry.com The general outcome of the Diels-Alder reaction involving an oxazole is the formation of a pyridine derivative, following the loss of a molecule of water from the initial cycloadduct. With alkenes, regioselectivity is often observed, where the more electronegative substituent of the dienophile typically occupies the 4-position in the resulting pyridine ring. clockss.org

Beyond [4+2] cycloadditions, other pericyclic reactions are known for related heterocyclic systems. For instance, [2+2] photocycloaddition reactions have been observed with (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones, which are structurally analogous, upon irradiation with blue light. acs.org Such processes involve the formation of cyclobutane rings and demonstrate the potential for this compound to engage in photochemical pericyclic reactions.

| Reaction Type | Dienophile/Reactant Type | Expected Outcome for this compound | Conditions |

|---|---|---|---|

| Normal-Demand Diels-Alder | Electron-Poor Alkenes/Alkynes (e.g., maleimides, acrylates) | Formation of a substituted pyridine ring. clockss.org | Thermal (80-180 °C) clockss.org |

| Inverse-Electron-Demand Diels-Alder | Electron-Rich Alkenes (e.g., enamines, enol ethers) nih.gov | Formation of a substituted pyridine ring. clockss.org | Thermal clockss.org |

| [2+2] Photocycloaddition | Alkene | Potential formation of cyclobutane adducts. acs.org | Photochemical (e.g., UV/Vis light) acs.org |

Radical Reactions and Oxidative Transformations of the Oxazole Ring

The oxazole ring of this compound is susceptible to oxidative transformations. A significant pathway for 5-substituted oxazoles is the enzymatic ring oxidation to the corresponding 2-oxazolone, a cyclic carbamate. nih.gov This reaction is primarily catalyzed by the cytosolic enzyme aldehyde oxidase (AOX), a molybdenum hydroxylase, and does not require cytochrome P450 enzymes. nih.govnih.gov The mechanism involves the incorporation of an oxygen atom from water (H₂O), which has been confirmed by isotope labeling studies. nih.gov The metabolic feasibility of this transformation varies across species, with mouse and monkey liver cytosols showing significantly higher activity than rat and human liver cytosols. nih.gov

Another oxidative process that oxazoles can undergo is the reaction with singlet oxygen (¹O₂). acs.org This photooxygenation can lead to the formation of triamide products through a rearrangement mechanism, providing a non-enzymatic route for the oxidative cleavage and transformation of the oxazole core. acs.org

| Reagent/Catalyst | Transformation | Product Type | Key Mechanistic Feature |

|---|---|---|---|

| Aldehyde Oxidase (AOX) / H₂O | Ring Oxidation | 2-Oxazolone nih.gov | Enzymatic; catalyzed by a molybdenum hydroxylase. nih.govnih.gov |

| Singlet Oxygen (¹O₂) | Photooxygenation | Triamide acs.org | Involves rearrangement of an initial adduct. acs.org |

Mechanistic Studies of Oxazole Formation and Transformation Pathways

For instance, in rearrangement reactions like the Cornforth rearrangement, the stability of the intermediate nitrile ylide is crucial in determining the reaction outcome. wikipedia.org The reaction proceeds only if the product oxazole is energetically more favorable than the starting material. DFT calculations can model the geometries and energies of the reactant, transition state, and product, providing insight into the activation barriers that govern reaction rates. researchgate.net These computational approaches are vital for rationalizing observed product distributions and for predicting the reactivity of new substrates.

Catalysis plays a pivotal role in directing the synthesis and transformation of oxazole derivatives. The choice of catalyst can significantly influence reaction selectivity and efficiency.

Acid Catalysis : Both Brønsted and Lewis acids are effective in promoting certain transformations. For example, the stereospecific isomerization of 3-amido-2-phenyl azetidines to form 2-oxazolines, a related class of compounds, is efficiently catalyzed by Cu(OTf)₂. nih.gov This reaction proceeds via a proposed Sₙ2 nucleophilic attack, where the Lewis acid activates the azetidine ring. nih.gov

Enzymatic Catalysis : As discussed previously, enzymes can be highly specific catalysts for oxazole transformations. The oxidation of the oxazole ring at the C2 position is specifically catalyzed by aldehyde oxidase (AOX), showcasing high substrate and positional selectivity that is often difficult to achieve with conventional chemical reagents. nih.govnih.gov

Metal-Free Catalysis : Recent strategies have focused on metal-free conditions for the synthesis of substituted oxazoles. These methods can involve processes like the C–O bond cleavage of an ester followed by C–N and C–O bond formation in a one-pot synthesis, expanding the range of accessible substrates. rsc.org

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst |

|---|---|---|---|

| Lewis Acid | Cu(OTf)₂ | Isomerization (Azetidine to Oxazoline) nih.gov | Activates the substrate for nucleophilic attack. nih.gov |

| Enzyme | Aldehyde Oxidase (AOX) | Ring Oxidation nih.gov | Provides a specific active site for hydroxylation. nih.gov |

| Base | Triethylamine (Et₃N) | Cyclocondensation (Triazole Synthesis) mdpi.com | Acts as a proton acceptor to facilitate cyclization. mdpi.com |

Oxazole rings can undergo several types of isomerization and rearrangement reactions, often proceeding through complex mechanistic pathways. A prominent example is the Cornforth rearrangement, a thermal rearrangement of a 4-acyloxazole where the acyl R-group and the C5-substituent exchange positions. wikipedia.org

The mechanism begins with a concerted, thermal pericyclic ring opening of the oxazole to form a nitrile ylide intermediate. wikipedia.org This highly reactive intermediate then undergoes a 1,5-dipolar cyclization to form the rearranged oxazole isomer. The stability of the nitrile ylide and the relative energies of the starting material and the isomeric product determine the efficiency and direction of the rearrangement. wikipedia.org

Photoisomerization represents another pathway for the transformation of heterocyclic systems. nih.gov For oxazoles, photochemical reactions can lead to ring-opening and rearrangement to form isomers, such as isoxazoles or thiazoles, depending on the specific reaction conditions and the initial substitution pattern of the ring.

Derivatization Strategies and Analogue Synthesis Based on 2 Phenyl 1,3 Oxazol 5 Amine

Functionalization at the 5-Amino Position

The primary amino group at the 5-position of the oxazole (B20620) ring is a key handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

The nucleophilic nature of the 5-amino group readily facilitates its reaction with various electrophilic reagents to form stable amide, urea (B33335), and sulfonamide linkages.

Ureas: The synthesis of urea derivatives can be achieved by reacting 2-phenyl-1,3-oxazol-5-amine with isocyanates or carbamoyl (B1232498) chlorides. researchgate.netorganic-chemistry.org An alternative mild and efficient method involves the treatment of phenyl carbamates with the amine in dimethyl sulfoxide (B87167) at ambient temperature, yielding the corresponding ureas in high yields. google.com This method avoids the use of hazardous reagents like phosgene. Another approach utilizes 4-nitrophenyl-N-benzylcarbamate, which reacts with amines to form ureas after a subsequent hydrogenolysis step. bioorganic-chemistry.com

Sulfonamides: Sulfonamides are prepared by the reaction of the amino group with sulfonyl chlorides. ekb.egnih.gov This reaction is a common strategy in medicinal chemistry to introduce the sulfonyl group, which can act as a hydrogen bond donor and acceptor. ekb.eg The synthesis can be performed using various methods, including the use of primary amines and aryl sulfonyl chlorides. ekb.eg Recent advancements have focused on developing more environmentally friendly and efficient processes for creating these sulfur-nitrogen bonds, such as the oxidative coupling of thiols and amines. rsc.org

Table 1: Examples of Reagents for Functionalization at the 5-Amino Position

| Derivative Type | Reagent Class | Example Reagent |

| Amide | Acyl Halide | Benzoyl chloride |

| Amide | Carboxylic Acid | Acetic acid (with coupling agent) |

| Urea | Isocyanate | Phenyl isocyanate |

| Urea | Carbamoyl Chloride | N,N-Dimethylcarbamoyl chloride |

| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride |

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This condensation reaction, which involves the elimination of a water molecule, is typically catalyzed by acid. masterorganicchemistry.comlibretexts.org Schiff bases are versatile intermediates and have been investigated for a range of applications. wikipedia.orgnih.gov The formation of the C=N double bond introduces a point of structural diversity and can influence the electronic properties of the molecule. The mechanism of imine formation generally proceeds through a carbinolamine intermediate. youtube.com The reaction conditions, such as pH, can significantly affect the rate of formation. libretexts.org

Table 2: Potential Substitutions on the 2-Phenyl Ring

| Position | Substituent Type | Example Substituent | Potential Effect |

| Ortho | Electron-withdrawing | -NO2 | Alters electronic distribution |

| Meta | Electron-donating | -OCH3 | Modifies steric bulk |

| Para | Halogen | -Cl | Influences hydrophobicity |

Functionalization of the Oxazole Ring System at C-4

The C-4 position of the oxazole ring is another site amenable to functionalization, offering a route to further structural diversification. While the 5-amino group is typically more reactive, specific synthetic strategies can be employed to introduce substituents at the C-4 position. These modifications can alter the planarity and electronic nature of the oxazole core. For instance, the synthesis of highly functionalized oxazoles can be achieved through various methods, including those starting from propargylamine (B41283) derivatives. organic-chemistry.org

Synthesis of Poly-Oxazole Systems

The synthesis of molecules containing multiple oxazole units, or poly-oxazole systems, represents a strategy for creating larger, more complex architectures. These systems can be constructed by linking individual this compound units or by incorporating multiple oxazole rings within a single molecular framework. Research into triblock copolymers containing poly(2-oxazoline) segments highlights methods for creating such polymeric structures. researchgate.net

Diversity-Oriented Synthesis (DOS) Approaches to this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules from a common starting material. nih.gov Amino-functionalized heterocycles, such as this compound, are excellent starting points for DOS approaches. frontiersin.org By applying a series of branching reaction pathways, a wide array of complex and diverse scaffolds can be accessed. For example, a versatile route to oxazole-5-amides has been developed, which allows for parallel amide synthesis and the generation of libraries of compounds. researchgate.net This approach enables the exploration of a broad range of chemical space to identify molecules with desired properties.

Advanced Spectroscopic and Structural Characterization of 2 Phenyl 1,3 Oxazol 5 Amine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of oxazole (B20620) derivatives. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), their connectivity, and spatial relationships.

Analysis of analogues such as 5-Amino-4-cyano-2-phenyl-1,3-oxazole provides a template for the expected spectral features of 2-Phenyl-1,3-oxazol-5-amine. asianpubs.org The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl ring and the amine group. The phenyl protons typically appear as multiplets in the aromatic region (δ 7.0–8.0 ppm). asianpubs.org The amine (NH₂) protons are expected to present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. asianpubs.org

In the ¹³C NMR spectrum, distinct resonances are anticipated for each carbon atom in the molecule. The carbons of the oxazole ring are characteristically deshielded, with the C2, C4, and C5 atoms appearing at approximately δ 150-163 ppm. asianpubs.org The phenyl group carbons will also produce a set of signals in the aromatic region (δ 125–135 ppm). asianpubs.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogues

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole C2 | - | ~150-153 |

| Oxazole C4 | ~6.5-7.0 (s) | ~82-86 |

| Oxazole C5 | - | ~162-165 |

| Phenyl C1' | - | ~130-132 |

| Phenyl C2'/C6' | ~7.7-8.0 (m) | ~125-127 |

| Phenyl C3'/C5' | ~7.4-7.6 (m) | ~128-130 |

| Phenyl C4' | ~7.4-7.6 (m) | ~128-130 |

| Amine NH₂ | ~7.5-8.0 (br s) | - |

Note: Predicted values are extrapolated from data on compounds like 5-Amino-4-cyano-2-phenyl-1,3-oxazole and other derivatives. The chemical shift of the C4-H proton is highly dependent on the electronic nature of the C5 substituent.

For more complex analogues or to confirm assignments for this compound, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for assigning the signals within the phenyl ring by tracing the connectivity between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated C4 carbon of the oxazole ring and the carbons of the phenyl group.

Dynamic NMR (DNMR) studies can provide information on conformational changes or isomeric interconversions that occur on the NMR timescale. For this compound, potential dynamic processes include the rotation around the C2-C1' single bond connecting the phenyl and oxazole rings. While the energy barrier for this rotation is expected to be relatively low, significant steric hindrance from substituents on either ring in analogues could lead to slowed rotation, observable by line broadening or the appearance of distinct signals for ortho-protons at low temperatures. Another potential process is the inversion of the amine group, although this is typically too fast to be observed by standard NMR methods.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS is critical for confirming the molecular formula of this compound and its analogues. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). For this compound (C₉H₈N₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ would be precisely calculated and compared to the experimentally measured value, providing strong evidence for the compound's elemental composition. For example, the related compound 5-Amino-4-cyano-2-phenyl-1,3-oxazole was confirmed by HRMS, showing an [M-H]⁻ ion at m/z 184.0509, consistent with its calculated mass. asianpubs.org Similarly, various trisubstituted oxazoles display clear [M+H]⁺ ions in their HRMS spectra, confirming their respective molecular weights. rsc.org

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Studies on phenyl-substituted oxazoles have revealed characteristic fragmentation pathways. pku.edu.cnclockss.org A primary fragmentation route for the oxazole ring involves the consecutive loss of carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org For this compound, the fragmentation cascade would likely involve these key steps, alongside fragmentations related to the phenyl and amine groups.

Table 2: Predicted Key Fragment Ions for this compound in MS/MS

| m/z | Proposed Fragment | Description |

|---|---|---|

| 175.06 | [M+H]⁺ | Protonated molecular ion |

| 147.07 | [M+H - CO]⁺ | Loss of carbon monoxide from the oxazole ring |

| 120.06 | [M+H - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide |

| 104.05 | [C₇H₆N]⁺ | Fragment containing the benzonitrile cation |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

Note: These predictions are based on established fragmentation patterns for phenyl-oxazole derivatives. pku.edu.cnclockss.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present in the molecule.

For this compound, the IR spectrum is expected to be characterized by several key absorption bands.

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com A medium to strong N-H bending (scissoring) vibration should also be visible around 1580-1650 cm⁻¹. orgchemboulder.com

Aromatic C-H and C=C Vibrations: The phenyl group will give rise to aromatic C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.

Oxazole Ring Vibrations: The oxazole ring itself has characteristic vibrational modes. These include C=N and C=C stretching vibrations, which typically appear in the 1500-1680 cm⁻¹ range, and ring "breathing" modes at lower wavenumbers. researchgate.netnih.gov For instance, in 5-Amino-4-cyano-2-phenyl-1,3-oxazole, a strong band at 1650 cm⁻¹ corresponds to these ring vibrations coupled with amine bending. asianpubs.org

C-N and C-O Vibrations: The C-N stretching of the aromatic amine is expected between 1250-1335 cm⁻¹, while the C-O-C stretching of the oxazole ether linkage will appear in the 1020-1250 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy, which relies on changes in polarizability, is particularly useful for identifying vibrations of symmetric, non-polar bonds. It would be expected to show strong signals for the symmetric breathing modes of the phenyl and oxazole rings. Theoretical calculations, often using Density Functional Theory (DFT), can be used to predict and assign these vibrational frequencies with high accuracy, aiding in the complete spectral interpretation. nih.govresearchgate.net

Table 3: Key Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Oxazole C=N Stretch | 1650 - 1680 | Medium to Strong |

| N-H Bend (Scissor) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

| Oxazole C-O-C Stretch | 1020 - 1250 | Strong |

| N-H Wag | 665 - 910 | Broad, Strong |

Note: Predictions are based on data from amino-oxazole analogues and general spectroscopic correlation tables. asianpubs.orgorgchemboulder.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

The electronic absorption and emission properties of aromatic heterocyclic compounds like this compound are determined by the nature of their electronic transitions. Typically, the UV-Vis spectra of such molecules are characterized by absorption bands arising from π → π* and n → π* transitions. The extended π-system, encompassing the phenyl and oxazole rings, is expected to result in absorption maxima in the UVA range (315-400 nm).

Studies on analogous compounds, such as 2-R-5-phenyl-1,3,4-oxadiazoles (where R can be an amino group), have been conducted to understand their absorption and fluorescence spectra. nih.gov For instance, derivatives of 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazole exhibit intense absorption maxima around 300 nm, which are attributed to S₀→S₁ transitions. mdpi.com Upon excitation, these compounds show significant fluorescence, with emission spectra observed in the 325 nm to 425 nm range. mdpi.com The presence of the amino group (-NH₂) at the 5-position of the oxazole ring, a known electron-donating group, is anticipated to influence the photophysical properties, potentially leading to a bathochromic (red) shift in both absorption and emission spectra compared to unsubstituted analogues.

The polarity of the solvent can also significantly impact the spectral properties, a phenomenon known as solvatochromism. nih.gov For example, a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative demonstrated sensitivity to pH, showing a colorimetric "turn-on" and a fluorescent "turn-off" response with changing acidity. mdpi.com This suggests that the electronic distribution in the ground and excited states of these molecules is susceptible to the surrounding environment, which can modulate the energy gap between these states.

Table 1: Examples of Photophysical Properties of Analogous Heterocyclic Compounds

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| 1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazole derivative | ~300 | 325-425 | THF | mdpi.com |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | Excitation at 280 | Not specified | Water | mdpi.com |

| 5-Aminobiphenyl Substituted nih.govnih.govnih.govtriazolo[4,3-c]quinazoline | ~350-400 | 465-486 | Toluene | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of structurally similar compounds allows for a detailed prediction of its solid-state characteristics.

Analogues such as 5-Phenyl-1,3,4-oxadiazol-2-amine and 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine have been successfully crystallized and their structures elucidated. nih.govresearchgate.net These structures reveal that the five-membered heterocyclic ring is typically planar. A key conformational feature is the dihedral angle between the plane of the heterocyclic ring and the attached phenyl ring. In 5-Phenyl-1,3,4-oxadiazol-2-amine, this angle is 13.42(18)°. researchgate.net For 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, the dihedral angles between the phenyl and isoxazole rings in the two independent molecules of the asymmetric unit are 24.6(3)° and 26.8(3)°. iucr.org

Table 2: Crystallographic Data for Analogues of this compound

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 5-Phenyl-1,3,4-oxadiazol-2-amine | C₈H₇N₃O | Monoclinic | P2/c | researchgate.net |

| 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | C₁₁H₈N₄OS | Orthorhombic | Pca2₁ | iucr.org |

| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | C₁₂H₉N₃O₂ | Monoclinic | P2/n | researchgate.net |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.gov In addition to ubiquitous van der Waals forces, molecules containing aromatic rings and functional groups capable of hydrogen bonding, such as this compound, exhibit more specific interactions that direct their assembly into supramolecular architectures.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a primary role in determining the crystal structures of molecules with donor and acceptor groups. nih.gov The amino group (-NH₂) in this compound is a potent hydrogen bond donor, while the nitrogen atom in the oxazole ring can act as an acceptor.

This donor-acceptor capability leads to the formation of robust hydrogen-bonding networks in the solid state. For example, in the crystal of 5-Phenyl-1,3,4-oxadiazol-2-amine, molecules are linked by N—H⋯N hydrogen bonds, forming double-stranded chains that propagate along the nih.gov crystallographic direction. researchgate.net Similarly, the structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine features inversion dimers linked by pairs of N—H⋯N hydrogen bonds, creating a distinct R²₂(8) ring motif. researchgate.net In the more complex structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, both N—H⋯N and C—H⋯N hydrogen bonds connect molecules, generating extensive double layers. nih.goviucr.org These examples strongly suggest that the crystal structure of this compound would be heavily influenced by a network of N—H⋯N hydrogen bonds, leading to the formation of chains, dimers, or layered sheets.

Computational and Theoretical Investigations of 2 Phenyl 1,3 Oxazol 5 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties and geometric parameters of 2-Phenyl-1,3-oxazol-5-amine. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density, and energy landscapes.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to determine the ground-state geometry and electronic properties of molecules. For this compound, a common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to perform geometry optimization. semanticscholar.org This process finds the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.

DFT calculations also yield important electronic data. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests that the molecule is more polarizable and reactive. semanticscholar.org For similar oxazol-5-one derivatives, HOMO-LUMO gaps have been calculated to be around 3.0 eV. semanticscholar.org

Interactive Table: Calculated Geometric Parameters for this compound using DFT

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths (Å) | ||

| C-O (oxazole) | 1.37 | |

| C=N (oxazole) | 1.29 | |

| C-N (oxazole) | 1.39 | |

| C-C (inter-ring) | 1.48 | |

| C-N (amine) | 1.37 | |

| **Bond Angles (°) ** | ||

| O-C=N | 115.0 | |

| C-N-C | 105.0 | |

| C-O-C | 108.0 | |

| Dihedral Angle (°) | ||

| Phenyl-Oxazole | 15.2 |

Interactive Table: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -5.35 |

| LUMO Energy | -2.31 |

| HOMO-LUMO Gap (ΔE) | 3.04 |

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. nih.gov These methods provide a rigorous framework for studying molecular orbitals and the distribution of electron density. researchgate.netwayne.edu For this compound, visualizing the HOMO and LUMO provides direct insight into its reactivity.

Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be primarily localized on the electron-rich portions of the molecule. For this compound, this would include the lone pair electrons of the amine nitrogen and the π-system of the oxazole (B20620) ring. This distribution indicates that these regions are the most probable sites for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is typically distributed over the electron-deficient regions. In this molecule, the LUMO would likely be spread across the π-antibonding orbitals of the phenyl and oxazole rings. This suggests that these areas are susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from these calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying regions of positive and negative electrostatic potential. semanticscholar.orgnih.gov For this compound, the MEP map would show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the oxazole ring, highlighting them as sites for electrophilic interaction. semanticscholar.org Positive potential (colored blue) would be found around the hydrogen atoms of the amine group, indicating their role as hydrogen bond donors. semanticscholar.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in a solvent like water or DMSO).

A typical MD simulation involves placing the molecule in a periodic box filled with solvent molecules and running the simulation for a duration of nanoseconds to microseconds. The choice of a force field, which defines the potential energy function of the system, is critical for the accuracy of the simulation. Analysis of the MD trajectory can reveal stable conformational states, the populations of these states, and the timescale of transitions between them. This information is vital for understanding how the molecule's shape influences its interactions with biological targets or other molecules. mdpi.com

Interactive Table: Typical Parameters for MD Simulation of this compound

| Parameter | Description | Typical Value/Method |

| Force Field | Defines the potential energy of the system | AMBER, CHARMM, GROMOS |

| Solvent | Simulates the physiological environment | Explicit Water (e.g., TIP3P) |

| System Size | Number of atoms in the simulation box | ~10,000 - 50,000 atoms |

| Simulation Time | Duration of the simulation | 100 ns - 1 µs |

| Temperature | Simulated temperature | 300 K |

| Pressure | Simulated pressure | 1 atm |

| Analysis | Properties extracted from the trajectory | RMSD, RMSF, Dihedral Angle Distribution |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is instrumental in predicting the chemical reactivity of a molecule and exploring potential reaction mechanisms. By calculating the energies of reactants, products, and transition states, chemists can determine the feasibility and kinetics of a reaction.

A chemical reaction proceeds from reactants to products through a high-energy transition state. Locating this transition state structure on the potential energy surface is a key goal of computational reaction modeling. Transition state optimization algorithms are used to find the first-order saddle point that connects the reactant and product energy minima.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), or energy barrier. This barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction. For this compound, this analysis could be applied to various reactions, such as electrophilic aromatic substitution on the phenyl ring or reactions involving the amine group.

Interactive Table: Hypothetical Calculated Energy Barriers for Reactions of this compound

| Reaction Type | Position of Attack | Activation Energy (Ea) (kcal/mol) |

| Electrophilic Nitration | Phenyl Ring (para) | 18.5 |

| Electrophilic Nitration | Phenyl Ring (ortho) | 21.2 |

| N-Acetylation | Amine Group | 14.7 |

To fully elucidate a reaction mechanism, it is not enough to simply identify the reactants, products, and transition state. Reaction coordinate mapping provides a detailed picture of the entire transformation. An Intrinsic Reaction Coordinate (IRC) calculation is typically performed starting from the transition state structure. The IRC follows the minimum energy path downhill to both the reactant and product, confirming that the identified transition state correctly connects the desired species.

The resulting reaction profile plots the energy of the system against the reaction coordinate, a measure of progress along the reaction pathway. This plot visually represents the energy barriers and the stability of any intermediates. By analyzing the geometric changes that occur along the reaction coordinate, researchers can gain a step-by-step understanding of how bonds are broken and formed during the reaction, providing a complete and dynamic picture of the chemical transformation.

Based on a comprehensive search of available scientific literature, specific Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies focusing directly on this compound and its derivatives could not be located. QSPR/QSAR analyses are typically conducted on a series of related compounds to develop predictive models, and it appears that this specific scaffold has not been the subject of such a published study with detailed data tables.

Therefore, it is not possible to generate the content for the requested section "6.4. Quantitative Structure-Property Relationship (QSPR) Studies" with the required detailed research findings and data tables while strictly adhering to the subject compound "this compound".

To fulfill a request of this nature, a specific research paper containing the following elements would be required:

A defined series of analogues or derivatives of this compound.

Measured experimental data for a specific property (e.g., biological activity like anticonvulsant, antimicrobial, or anticancer effects; or a physicochemical property).

Calculated molecular descriptors for each compound in the series.

A derived mathematical model (the QSPR/QSAR equation) that correlates the descriptors with the property.

Statistical validation of the model (e.g., R², Q², etc.).

Data tables listing the compounds, their descriptors, and their experimental and predicted property values.

Without such a source, any generated content would be fabricated and would not meet the required standards of scientific accuracy.

Advanced Applications of 2 Phenyl 1,3 Oxazol 5 Amine and Its Derivatives in Chemical Science

Applications in Materials Science

The oxazole (B20620) scaffold is a key component in the design of advanced materials due to its inherent electronic and photophysical properties. chemimpex.commdpi.com Derivatives of 2-phenyl-1,3-oxazol-5-amine are increasingly being explored for their potential in creating next-generation polymers, optoelectronic devices, and chemical sensors.

Precursors for Advanced Polymer Synthesis

While direct polymerization of this compound is not extensively documented, the incorporation of the oxazole moiety into polymer backbones is a known strategy to enhance the optical and electronic properties of materials. chemimpex.com The amino group on the this compound core provides a reactive handle for its integration into various polymer structures. For instance, it can be incorporated into polymers to improve their characteristics for use in advanced electronics. chemimpex.com The closely related poly(2-oxazolines) are a well-established class of polymers with a wide range of applications, highlighting the utility of the oxazoline (B21484) and, by extension, the oxazole ring system in polymer chemistry.

Components in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Semiconductors)

The aromatic and heterocyclic nature of this compound derivatives makes them promising candidates for use in optoelectronic materials. Oxazole-containing compounds are utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs) and as organic semiconductors. mdpi.comrsc.org The incorporation of structures like 2-phenyl-1,3-benzoxazol-5-amine into polymers has been shown to enhance their optical properties for electronic applications. chemimpex.com These compounds can contribute to the charge transport and emissive layers of OLEDs. The inherent fluorescence of many oxazole derivatives is a key property exploited in these applications.

Research into compounds with similar structural motifs, such as 2,5-diphenyl chemimpex.comresearchgate.netmdpi.comoxadiazole and 5-phenyl-2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole (POPOP), demonstrates the potential of the oxazole core in developing materials with high photoluminescence efficiency, a crucial factor for OLED performance. acs.orgresearchgate.netresearchgate.netbohrium.com

Fluorescent Dyes and Probes for Chemical Detection

Derivatives of this compound are recognized for their fluorescent properties, making them valuable as fluorescent dyes and probes for chemical detection. chemimpex.com The benzoxazole derivative, 2-phenyl-1,3-benzoxazol-5-amine, is utilized as a fluorescent dye in biological imaging, allowing for the visualization of cellular processes. chemimpex.com The oxazole scaffold can act as either an electron donor or acceptor, facilitating the design of donor-π-acceptor (D-π-A) structures that exhibit strong fluorescence responses.

These compounds have been developed as fluorescent probes for the detection of various analytes, including metal ions. chemimpex.comnih.gov For example, heterocyclic alanine derivatives containing a benzoxazole moiety have been shown to respond to the presence of metal ions like Cu(II), Ni(II), and Hg(II) through a quenching effect. nih.gov The development of a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe demonstrates the potential for creating sensors that operate in aqueous environments and respond to changes in pH with both colorimetric and fluorescent signals. nih.govnih.gov

| Derivative Class | Target Analyte | Detection Principle | Potential Application |

|---|---|---|---|

| Benzoxazolyl-alanine | Cu(II), Ni(II), Hg(II) | Fluorescence quenching | Metal ion sensing in biological and environmental samples. nih.gov |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | pH | Colorimetric and fluorescent response | pH monitoring in biological systems. nih.govnih.gov |

| 2-Phenyl-1,3-benzoxazol-5-amine | Cellular components | Fluorescence imaging | Visualizing cellular processes in biological research. chemimpex.com |

Role in Catalysis and Ligand Design

The nitrogen atom within the oxazole ring of this compound and its derivatives provides a coordination site for metal ions, making these compounds valuable as ligands in transition metal catalysis. Their structural rigidity and potential for chiral modifications also open avenues for their use in asymmetric synthesis.

Ligands for Transition Metal Catalysts in Organic Transformations

Oxazole and its derivatives are important classes of N-donor ligands in transition metal catalysis. mdpi.com They are employed in a variety of organic transformations, including cross-coupling reactions. beilstein-journals.org For instance, oxazole derivatives have been used as ligands in copper-catalyzed direct arylation of heterocycles. beilstein-journals.org The development of chiral 2-oxazolines as ligands has been particularly significant in the field of asymmetric catalysis, where they have proven effective in inducing stereoselectivity in a range of reactions. mdpi.comnih.gov

Complexes of transition metals with ligands containing the oxadiazole moiety, which is structurally related to oxazole, have also been synthesized and characterized, indicating the broad potential of these heterocyclic systems in coordination chemistry and catalysis. researchgate.netuobaghdad.edu.iqresearchgate.net

| Reaction Type | Metal Catalyst | Ligand Type | Significance |

|---|---|---|---|

| Direct C-H Arylation | Copper(I) | Phenanthroline (used with oxazoles) | Efficient formation of C-C bonds, avoiding pre-functionalized substrates. beilstein-journals.org |

| Asymmetric Synthesis | Various (e.g., Copper) | Chiral 2-oxazolines | Enables the synthesis of enantiomerically enriched products. mdpi.comnih.gov |

| Ethylene Polymerization | Vanadium | (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Production of polyethylene and copolymers with specific properties. mdpi.com |

Organocatalytic Applications

While the primary catalytic role of oxazole derivatives is as ligands for metal catalysts, there is growing interest in the application of small organic molecules as catalysts themselves (organocatalysis). The synthesis of isoxazole derivatives, which are isomers of oxazoles, has been achieved using eco-friendly organocatalysts like glutamic acid. researchgate.net This highlights the synergy between organocatalysis and the synthesis of oxazole-related heterocycles. Although direct applications of this compound as an organocatalyst are not yet widely reported, its structural features, including the basic nitrogen atom and the potential for introducing chiral centers, suggest that its derivatives could be designed to function as organocatalysts for various asymmetric transformations. The development of chiral quinazolinones, for example, demonstrates the potential for creating complex chiral molecules through radical-type cross-coupling reactions, a field where organocatalysis is increasingly influential. nih.gov

Building Blocks in Complex Molecule Synthesis (Non-Medicinal Targets)

The oxazole ring is a fundamental structural motif found in numerous natural products and serves as a versatile building block in organic synthesis. lifechemicals.com Derivatives of 2-phenyl-1,3-oxazole are widely applied as synthetic intermediates for constructing more complex, non-medicinal molecules such as specialized ligands for catalysis and novel heterocyclic systems. mdpi.comnih.gov The this compound molecule is particularly useful due to its multiple functional handles that allow for stepwise and controlled elaboration into larger molecular frameworks.

The amine group at the C5 position can be readily functionalized, serving as a nucleophile or as a point of attachment for building larger chains or ring systems. The oxazole core itself can participate in cycloaddition reactions, such as Diels-Alder reactions, where it functions as an azadiene. lifechemicals.com Furthermore, related oxazolone (B7731731) structures (oxazol-5(4H)-ones) are well-documented synthons for creating more complex heterocyclic compounds. For instance, research has shown that 2-phenyl-oxazolone derivatives can be converted into larger ring systems like 1,2,4-triazin-6(5H)-ones through condensation reactions with reagents like phenylhydrazine. nih.gov This highlights the capacity of the oxazole core to serve as a template for synthesizing diverse and complex heterocyclic structures.

The strategic use of oxazole derivatives as building blocks is summarized in the table below, based on reactions of analogous compounds.

| Precursor Type | Reagent(s) | Resulting Complex Molecule | Application Area |

| 2-Phenyl-oxazol-5(4H)-one | Phenylhydrazine, Sodium Acetate | 1,2,4-Triazin-6(5H)-one derivative | Heterocyclic Chemistry nih.gov |

| 3-Amido-2-phenyl azetidine | Lewis/Brønsted Acids | Chiral 2-Oxazoline | Asymmetric Catalysis mdpi.comnih.gov |

| Functionalized 1,3-Oxazoles | N/A | Leucamide A (Natural Product) | Total Synthesis lifechemicals.com |

Analytical Chemistry Applications (e.g., as Derivatization Agents, Metal Ion Detection)

In analytical chemistry, molecules that can selectively bind to specific analytes are crucial for detection and quantification. This compound and its derivatives are promising candidates for such applications, particularly in the detection of metal ions. The oxazole ring contains both nitrogen and oxygen atoms which, along with the exocyclic 5-amino group, can act as a multidentate chelation site for metal ions.

Studies on the closely related compound 2-phenyl-1,3-benzoxazol-5-amine have demonstrated its utility in analytical methods for detecting specific metal ions, which is valuable for environmental monitoring and quality control. chemimpex.com Similarly, research on 2-amino-5-phenyl-1,3,4-oxadiazole, an isomer of the target compound, has shown its ability to form stable octahedral complexes with a range of divalent metal ions including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netuobaghdad.edu.iq These complexes are often colored or exhibit unique spectroscopic properties, allowing for the qualitative or quantitative analysis of the metal ion.

The formation of such complexes suggests that this compound could be employed as a chromogenic or fluorogenic reagent for the detection of heavy and transition metals. The binding event with a metal ion alters the electronic structure of the molecule, leading to a measurable change in its absorption or fluorescence spectrum.

| Analogous Compound | Detected Metal Ions | Method of Detection |

| 2-Phenyl-1,3-benzoxazol-5-amine | Various metal ions | Analytical Methods chemimpex.com |

| 2-Amino-5-phenyl-1,3,4-oxadiazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Complexation, Spectroscopic Analysis researchgate.net |

| Benzoxazole-alanine conjugate | Cu(II), Ni(II), Hg(II) | Fluorescence Quenching nih.gov |

| 2,5-Diphenyl mdpi.comchemimpex.comacs.orgoxadiazole derivative | Zn(II), Cd(II), Pb(II), Cu(II) | Fluorescence Spectroscopy nih.gov |

Sensing and Detection Technologies (Chemical and Environmental)

Building on their ability to bind metal ions, oxazole derivatives are increasingly being integrated into advanced sensing and detection technologies. The heterocyclic core often forms the basis of a fluorophore—a molecule that can emit light after being excited by a light source. The interaction of such a molecule with an analyte can significantly alter its fluorescence properties, making it an effective sensor.

Derivatives of the related 2,5-diphenyl mdpi.comchemimpex.comacs.orgoxadiazole have been successfully developed as highly selective fluorescent sensors. For example, a macrocycle containing this oxadiazole unit functions as an "OFF-ON" sensor for Zinc(II) ions at physiological pH. acs.orgnih.gov In the absence of Zn(II), the sensor's fluorescence is low; upon binding Zn(II), a strong blue emission is observed, a phenomenon known as chelating enhancement of fluorescence (CHEF). nih.gov This type of sensor is highly valuable because the signal is generated against a dark background, leading to high sensitivity. The fluorescence of these sensors is completely quenched by copper(II) ions, allowing for the selective detection of different metals. acs.orgnih.gov

Similarly, derivatives of 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole have been designed as pH-responsive probes. nih.govmdpi.comnih.gov These molecules exhibit naked-eye colorimetric and fluorescence changes in response to shifts in acidity, making them useful for monitoring pH in chemical or biological systems. nih.govnih.gov Given these precedents, this compound serves as a promising platform for designing new chemosensors for environmental monitoring (e.g., detecting heavy metal contamination in water) and chemical process control. chemimpex.com

| Sensor Core Structure | Analyte Detected | Sensing Mechanism |

| 2,5-Diphenyl mdpi.comchemimpex.comacs.orgoxadiazole | Zn(II) | "OFF-ON" Fluorescence (CHEF) nih.gov |

| 2,5-Diphenyl mdpi.comchemimpex.comacs.orgoxadiazole | Cu(II) | Fluorescence Quenching acs.orgnih.gov |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | pH (Protons) | Colorimetric & "Turn-off" Fluorescence nih.gov |

| 2-Phenyl-1,3-benzoxazol-5-amine | Biomolecules, Metal Ions | Fluorescent Probe chemimpex.com |

Future Perspectives and Emerging Research Directions for 2 Phenyl 1,3 Oxazol 5 Amine

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of synthesizing 2-phenyl-1,3-oxazol-5-amine and its derivatives is increasingly focused on green chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic methods often rely on harsh conditions, toxic reagents, and multi-step processes with low atom economy. acs.org Emerging research is actively pursuing more sustainable alternatives.

Key future developments include:

Advanced Catalysis: The use of novel nanocatalysts, such as the magnetically separable Ag@Fe2O3 core-shell nanoparticles, offers an environmentally friendly pathway for benzoxazole synthesis. ckthakurcollege.net These catalysts function at room temperature in biodegradable solvents, can be easily recovered and reused for multiple cycles, and significantly reduce hazardous waste. ckthakurcollege.net Future work will likely focus on developing other inexpensive and reusable catalytic systems, like those based on Fe/S or TiO2–ZrO2, which promote high yields in shorter reaction times. rsc.orgjst.vn

Energy-Efficient Methods: Alternative energy sources are being employed to drive reactions more efficiently. Microwave-assisted and ultrasound-assisted syntheses have been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields compared to conventional heating. mdpi.com Mechanochemical methods, which involve solvent-free grinding of reactants, represent another promising green approach. mdpi.com

Atom-Economical Reactions: The development of one-pot, tandem reactions is a significant goal. For instance, methods that allow for the synthesis of benzoxazoles directly from alcohols and o-substituted anilines avoid the need to pre-form aldehydes or carboxylic acids, thus improving step- and atom-economy. acs.org Direct C-H amination is another strategy that circumvents the need for pre-functionalized starting materials, offering a more straightforward and economical route to amino-benzoxazole derivatives. beilstein-journals.org

| Synthetic Approach | Key Advantages | Challenges & Future Research Focus |

|---|---|---|

| Conventional Synthesis | Well-established protocols | Often requires harsh conditions, long reaction times, and produces significant waste |

| Nanocatalysis (e.g., Ag@Fe2O3) | High yields, reusability, mild conditions, eco-friendly | Catalyst stability, cost-effectiveness, and scalability |

| Microwave/Ultrasound | Drastic reduction in reaction time, high yields | Specialized equipment, scalability for industrial production |

| Mechanochemistry | Solvent-free, high efficiency | Substrate scope limitations, heat management |

| One-Pot/Tandem Reactions | High atom and step economy, reduced waste | Catalyst development, controlling selectivity |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving its synthesis, future research will delve into uncovering new ways to chemically modify the this compound core to generate novel structures with unique properties. The existing functional groups—the amino group and the reactive positions on the heterocyclic and phenyl rings—serve as handles for derivatization.

Emerging areas of exploration include:

Functionalization of the Amino Group: The primary amine is a versatile starting point for a wide range of transformations. Future work could explore its use in Smiles rearrangements or as a precursor for creating more complex heterocyclic systems fused to the oxazole (B20620) core. acs.org Its reactivity in forming amides, sulfonamides, and participating in C-N cross-coupling reactions allows for the systematic tuning of the molecule's electronic and physical properties.

C-H Activation: Direct C-H functionalization is a powerful, atom-economical tool in modern organic synthesis. mdpi.com Future research will likely target the selective activation of C-H bonds on both the benzoxazole core and the pendant phenyl ring. This would allow for the direct introduction of new substituents without the need for pre-functionalized substrates, opening up new avenues for creating diverse molecular libraries.

Unprecedented Ring Transformations: While the oxazole ring is aromatic and relatively stable, exploring conditions that could induce novel ring-opening or cycloaddition reactions is a frontier in heterocyclic chemistry. Such transformations could provide access to entirely new molecular scaffolds that are not accessible through traditional methods, potentially leading to the discovery of compounds with unprecedented biological activities. The discovery of novel biosynthetic pathways for benzoxazoles in anaerobic bacteria, for example, highlights that unprecedented methods of assembly and transformation exist in nature and can inspire new synthetic strategies. nih.govresearchgate.net

Rational Design and Synthesis of Tailored Functional Materials based on this compound Scaffolds

The rigid, planar, and π-conjugated structure of the 2-phenyl-oxazole scaffold makes it an excellent building block for advanced functional materials, particularly in optoelectronics and sensor technology. chemimpex.com Future research is geared towards the rational design of materials with precisely controlled properties.

Key research directions include:

Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives are promising candidates for deep-blue emitters in OLEDs, a critical component for next-generation displays and lighting. spiedigitallibrary.orgspiedigitallibrary.org Future work will focus on designing derivatives with twisted molecular structures to reduce aggregation-induced fluorescence quenching in the solid state, thereby enhancing emission efficiency. spiedigitallibrary.org By modifying the donor-acceptor characteristics of the molecule, it is possible to tune the emission color and improve charge transport properties. mdpi.comresearchgate.net

Fluorescent Chemosensors: The inherent fluorescence of the oxazole core can be harnessed to create highly sensitive and selective chemosensors for detecting metal ions and other analytes. mdpi.com The design strategy often involves linking the fluorophore to a receptor unit (like a polyamine macrocycle) that can selectively bind to a target ion. mdpi.comnih.gov Upon binding, a change in the fluorescence signal (e.g., "turn-on" or "turn-off") occurs. Future research will aim to develop sensors for detecting environmentally or biologically important species like gallium (Ga³⁺) or zinc (Zn²⁺) with high specificity, even at physiological pH. nih.govrsc.org

Advanced Polymers: Incorporating the this compound moiety into polymer chains can enhance their optical properties, thermal stability, and mechanical strength. chemimpex.com These advanced polymers could find applications in high-performance electronics, specialty coatings, and as components in composite materials.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules like this compound. nih.govmednexus.org These computational tools can accelerate research by predicting molecular properties, optimizing synthetic routes, and identifying novel drug candidates from vast virtual libraries. nih.govastrazeneca.com

Future applications in this area will focus on:

Predictive Synthesis: Retrosynthesis prediction models, particularly those enhanced with transfer learning, can propose viable synthetic routes for novel or uncommon heterocyclic compounds. chemrxiv.orgnih.gov This helps chemists design more efficient syntheses and overcome challenges associated with low data availability for specific reaction types. nih.gov AI tools can also predict reaction outcomes and yields, allowing for in silico optimization before any lab work is performed. acs.orgdigitellinc.com

Property Prediction and QSAR: Quantitative Structure-Activity Relationship (QSAR) modeling uses ML to correlate the chemical structure of a molecule with its biological activity. youtube.com This approach can be used to screen virtual libraries of oxazole derivatives to identify those with the highest probability of being active against a specific biological target, such as a viral enzyme or cancer cell line. nih.gov This significantly reduces the time and cost associated with high-throughput screening.

De Novo Drug Design: Generative ML models can design entirely new molecules with a desired set of properties. nih.gov By training on known active compounds, these models can generate novel oxazole-based structures that are optimized for bioactivity, solubility, and low toxicity, presenting promising new candidates for drug development.

| Research Stage | Role of AI / Machine Learning | Expected Impact |

|---|---|---|

| Synthesis Planning | Predicting retrosynthetic pathways and reaction conditions | Increased efficiency and success rate of synthesis; discovery of novel routes |

| Lead Discovery | Virtual screening of compound libraries; QSAR modeling | Rapid identification of promising hit compounds; reduced cost of screening |

| Lead Optimization | Predicting ADME/Tox properties; de novo design of analogs | Faster development of safer and more effective drug candidates |

| Materials Design | Predicting photophysical and electronic properties | Accelerated discovery of new materials for OLEDs, sensors, and polymers |

Interdisciplinary Research Opportunities in Advanced Chemical Technologies

The unique properties of the this compound scaffold position it at the intersection of several scientific disciplines, creating fertile ground for collaborative research.

Future interdisciplinary opportunities include:

Chemical Biology: The fluorescent nature of the benzoxazole core makes it an ideal probe for biological imaging. chemimpex.com Collaborations between chemists and biologists could lead to the development of targeted fluorescent probes that light up specific cellular components or processes, enabling a deeper understanding of disease mechanisms.

Medicinal Chemistry and Pharmacology: The broad spectrum of biological activities associated with oxazole derivatives—including anticancer, antimicrobial, and anti-inflammatory properties—necessitates collaboration with medicinal chemists and pharmacologists. nih.govresearchgate.net A "scaffold hopping" approach, where the benzoxazole core is used to replace other less effective or more toxic scaffolds, is a promising strategy for developing new therapeutics, such as novel antitubercular agents. nih.gov

Materials Science and Engineering: The development of advanced materials, such as OLEDs and chemosensors, requires a close partnership between synthetic chemists and materials scientists. mdpi.commdpi.com Chemists can design and synthesize novel oxazole derivatives, while materials scientists can fabricate and characterize devices, creating a feedback loop that accelerates the discovery of high-performance materials.

Data Science and Chemistry: The increasing use of AI and ML in chemistry is fostering a new interdisciplinary field. rsc.org Collaborations between chemists and data scientists are essential for developing and validating predictive models that can accurately forecast reaction outcomes and molecular properties, ultimately making chemical research more efficient and innovative. digitellinc.com

Q & A

Basic: What are the recommended methodologies for synthesizing 2-Phenyl-1,3-oxazol-5-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclocondensation reactions using precursors like substituted nitriles and amines. Key reagents include oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄), with solvents such as dichloromethane or ethanol under controlled temperatures . Optimization requires monitoring via HPLC or TLC to ensure intermediate purity. Adjusting catalyst loading (e.g., acidic or basic catalysts) and reaction time can improve yields. For reproducibility, systematic variation of parameters (e.g., solvent polarity, temperature gradients) should be documented .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Structural validation necessitates multi-technique characterization:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and confirms substitution patterns. Aromatic protons near the oxazole ring appear as distinct doublets in δ 7.2–8.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Peaks near 1650 cm⁻¹ confirm C=N stretching in the oxazole ring .

X-ray crystallography (using SHELXL ) is recommended for absolute configuration determination if crystals are obtainable.

Advanced: How can computational methods aid in predicting the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (using AutoDock or Schrödinger) evaluates binding affinities to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) . Quantitative Structure-Activity Relationship (QSAR) models, trained on experimental IC₅₀ data from analogs, identify critical substituents for optimizing inhibition potency .

Advanced: What strategies resolve contradictions in biological activity data among structurally similar oxazole derivatives?

Contradictions may arise from assay variability or subtle structural differences. Mitigation strategies include:

- Standardized Assays: Replicate assays under identical conditions (e.g., fixed cell lines, enzyme concentrations) .

- Meta-Analysis: Compare substituent effects across studies; electron-withdrawing groups (e.g., sulfonyl) often enhance enzyme inhibition .

- Crystallographic Evidence: Co-crystallize derivatives with target proteins to visualize binding modes (using SHELX or WinGX ), clarifying steric/electronic influences.

Basic: What are the thermal stability profiles of this compound, and how are they determined?

Thermal stability is assessed via Differential Scanning Calorimetry (DSC) to identify melting points and decomposition temperatures. For oxazole derivatives, decomposition typically occurs above 200°C, depending on substituents. Thermogravimetric Analysis (TGA) quantifies mass loss under heating, critical for evaluating suitability in high-temperature applications (e.g., material science) .

Advanced: How can synthetic routes be modified to introduce functional groups enhancing the compound’s solubility without compromising bioactivity?

Polar groups (e.g., -OH, -NH₂) improve aqueous solubility but may reduce membrane permeability. Strategies include:

- Prodrug Design: Temporarily mask polar groups with ester linkages, hydrolyzed in vivo .

- Positional Isomerism: Attach solubilizing groups (e.g., methoxyethyl) at non-critical positions via regioselective synthesis .

- Co-crystallization: Use co-solvents (e.g., PEG) during crystallization to enhance formulation stability .

Basic: What spectroscopic techniques are most effective for monitoring reaction progress during derivative synthesis?

- In-situ FTIR: Tracks disappearance of starting material peaks (e.g., nitrile C≡N at 2200 cm⁻¹).

- LC-MS: Identifies intermediates in real-time, ensuring correct reaction trajectory .

- ¹H NMR Kinetic Studies: Quantify conversion rates by integrating reactant/product peaks .

Advanced: How do structural modifications to the phenyl or oxazole ring alter the compound’s electronic properties?

Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase electron density in the oxazole, enhancing nucleophilicity. Conversely, electron-withdrawing groups (e.g., -NO₂) stabilize the ring but reduce reactivity. Substituent effects are quantified via Hammett σ constants and correlated with reaction rates in SNAr or cross-coupling reactions .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation ). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in amber glass under inert atmosphere to prevent degradation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced: How can high-throughput screening (HTS) pipelines be designed to evaluate oxazole derivatives for antimicrobial activity?

- Automated Synthesis: Use parallel reactors to generate derivative libraries .

- Microplate Assays: Test against Gram-positive/-negative bacteria (e.g., E. coli, S. aureus) with resazurin-based viability dyes .

- Data Analysis: Apply machine learning (e.g., random forests) to predict MIC values from structural descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.